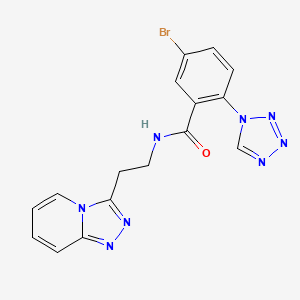![molecular formula C17H18N6O3 B12156985 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12156985.png)
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The oxadiazole ring (1,2,4-oxadiazole) is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. It imparts unique properties to the compound.
- The triazole ring (1H-1,2,4-triazole) is another five-membered heterocycle, often found in bioactive compounds.
- The phenyl group contributes aromatic character.
Chemical Reactions Analysis
Oxidation and Reduction: The phenyl group and the oxadiazole ring can undergo oxidation or reduction reactions.
Substitution Reactions: The triazole ring may participate in substitution reactions.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are typically employed.
Major Products: The compound can form various derivatives, including substituted analogs.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic structure.
Biological Studies: It might exhibit biological activity, such as antimicrobial or antitumor effects.
Materials Science: Its unique structure could find applications in materials and polymers.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
and 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid . These compounds share some structural features but differ in substituents and functional groups.
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C17H18N6O3/c24-13(18-17-20-16(21-22-17)12-7-4-10-25-12)8-9-14-19-15(23-26-14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,18,20,21,22,24) |
InChI Key |
PQYCUCFQLGQLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12156907.png)

![3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12156914.png)
![5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12156918.png)
![2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156923.png)
![5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12156931.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12156941.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12156946.png)
![N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12156955.png)

![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12156975.png)
![5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12156978.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156984.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156991.png)
